molecular formula C10H8BrF3O2 B12838182 2-(2,2,2-Trifluoroethoxy)phenacyl bromide

2-(2,2,2-Trifluoroethoxy)phenacyl bromide

Cat. No.: B12838182
M. Wt: 297.07 g/mol
InChI Key: CXAGDMAWPGYDMP-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)phenacyl bromide is an organic compound with the molecular formula C10H8BrF3O2 and a molecular weight of 297.07 g/mol It is characterized by the presence of a trifluoroethoxy group attached to a phenacyl bromide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,2,2-Trifluoroethoxy)phenacyl bromide can be synthesized through the bromination of acetophenone derivatives. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Biological Activity

2-(2,2,2-Trifluoroethoxy)phenacyl bromide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethoxy group enhances the lipophilicity and electronic properties of the molecule, which can influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H10BrF3O
  • Molecular Weight : 305.1 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The trifluoroethyl group can facilitate binding to enzyme active sites through hydrophobic interactions and hydrogen bonding. This has been observed in studies where similar compounds demonstrated significant inhibitory effects on enzymes like α-glucosidase and urease, suggesting that this compound may exhibit similar properties .
  • Anti-inflammatory Activity : Compounds containing halogenated groups have shown promise in reducing pro-inflammatory cytokines and mediators. The presence of the trifluoromethyl group may enhance this effect by stabilizing interactions with inflammatory pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with trifluoroethyl substitutions. For instance, derivatives similar to this compound have exhibited notable activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these compounds often falls within the range of 4-8 µg/mL .

Anti-cancer Potential

Research indicates that phenacyl bromides can act as effective cytotoxic agents against various cancer cell lines. The mechanism often involves induction of apoptosis through modulation of signaling pathways such as NF-kB and MAPK pathways . Specifically, compounds with trifluoromethyl groups have shown enhanced activity due to their ability to alter the electronic properties of the aromatic system, thus improving binding affinity to target proteins involved in cancer progression.

Case Studies

  • Study on Enzyme Inhibition :
    A study evaluating the inhibitory effects of fluorinated phenacyl derivatives found that compounds with a trifluoromethyl group demonstrated IC50 values significantly lower than their non-fluorinated counterparts. For instance, a derivative exhibited an IC50 of 22.30 ± 0.80 µM against α-glucosidase compared to 5.30 ± 0.30 µM for standard inhibitors like acarbose .
  • Antimicrobial Efficacy :
    In another study focusing on antimicrobial activity, derivatives were tested against Acinetobacter baumannii, a critical pathogen on the WHO priority list. The results indicated that compounds with the trifluoroethoxy modification had MIC values as low as 8 µg/mL, demonstrating significant potential for treating infections caused by resistant strains .

Comparative Analysis

CompoundActivity TypeMIC (µg/mL)IC50 (µM)
2-(Trifluoroethoxy)phenacyl bromideAntimicrobial8-
AcarboseEnzyme Inhibition-5.30 ± 0.30
Related Phenacyl DerivativeEnzyme Inhibition-22.30 ± 0.80

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

2-bromo-1-[2-(2,2,2-trifluoroethoxy)phenyl]ethanone

InChI

InChI=1S/C10H8BrF3O2/c11-5-8(15)7-3-1-2-4-9(7)16-6-10(12,13)14/h1-4H,5-6H2

InChI Key

CXAGDMAWPGYDMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)OCC(F)(F)F

Origin of Product

United States

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